3'-Methyl-5-bromo-1,2,2',5',6',7'-hexahydro-2,6'-dioxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile
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Overview
Description
3’-Methyl-5-bromo-1,2,2’,5’,6’,7’-hexahydro-2,6’-dioxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and pyrazolo[3,4-b]pyridine moiety, making it a significant molecule in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methyl-5-bromo-1,2,2’,5’,6’,7’-hexahydro-2,6’-dioxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 3-bromo-2-methylpyridine and indole derivatives can be subjected to cyclization reactions in the presence of suitable catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
3’-Methyl-5-bromo-1,2,2’,5’,6’,7’-hexahydro-2,6’-dioxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3’-Methyl-5-bromo-1,2,2’,5’,6’,7’-hexahydro-2,6’-dioxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-Methyl-5-bromo-1,2,2’,5’,6’,7’-hexahydro-2,6’-dioxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylpyridine: Shares the bromopyridine moiety but lacks the spiro structure.
Indole derivatives: Contain the indole ring but differ in the attached functional groups and overall structure.
Uniqueness
The uniqueness of 3’-Methyl-5-bromo-1,2,2’,5’,6’,7’-hexahydro-2,6’-dioxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile lies in its spiro structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, binding affinity, and specificity towards molecular targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C15H10BrN5O2 |
---|---|
Molecular Weight |
372.18 g/mol |
IUPAC Name |
5-bromo-3'-methyl-2,6'-dioxospiro[1H-indole-3,4'-5,7-dihydro-2H-pyrazolo[3,4-b]pyridine]-5'-carbonitrile |
InChI |
InChI=1S/C15H10BrN5O2/c1-6-11-12(21-20-6)19-13(22)9(5-17)15(11)8-4-7(16)2-3-10(8)18-14(15)23/h2-4,9H,1H3,(H,18,23)(H2,19,20,21,22) |
InChI Key |
YONAUFDHKMMZER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)NC(=O)C(C23C4=C(C=CC(=C4)Br)NC3=O)C#N |
Origin of Product |
United States |
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